bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

Description

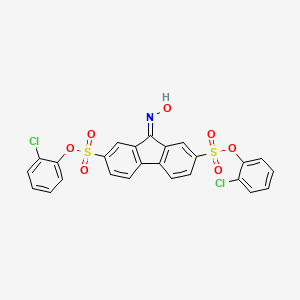

Bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate (CAS: 339019-60-2) is a fluorene-derived compound featuring two 2-chlorophenyl sulfonate ester groups at the 2,7-positions and a hydroxyimino substituent at the 9-position. Its molecular formula is C₃₁H₁₈Cl₂N₂O₈S₂, with a molecular weight of 705.51 g/mol. The hydroxyimino group (-NOH) introduces redox-active properties, while the sulfonate ester groups enhance solubility in polar solvents .

Properties

Molecular Formula |

C25H15Cl2NO7S2 |

|---|---|

Molecular Weight |

576.4 g/mol |

IUPAC Name |

bis(2-chlorophenyl) 9-hydroxyiminofluorene-2,7-disulfonate |

InChI |

InChI=1S/C25H15Cl2NO7S2/c26-21-5-1-3-7-23(21)34-36(30,31)15-9-11-17-18-12-10-16(14-20(18)25(28-29)19(17)13-15)37(32,33)35-24-8-4-2-6-22(24)27/h1-14,29H |

InChI Key |

UQSVNOHUJQKYQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate typically involves multiple steps. One common approach is the condensation reaction of 9-fluorenone with 2-chlorophenylhydrazine to form the intermediate, followed by oxidation to introduce the hydroxyimino group. The final step involves sulfonation to introduce the disulfonate groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to undergo specific chemical reactions makes it useful in labeling and detecting biomolecules.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, its structural features could be exploited to design drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the chlorophenyl groups can participate in hydrophobic interactions, further influencing the compound’s biological effects. The disulfonate groups enhance the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Chlorine atoms (electron-withdrawing) in the target compound increase electrophilicity compared to methyl or methoxy groups (electron-donating) in analogs .

- Hydroxyimino Group: Unique to the target compound, this group may confer redox activity, analogous to FIN56 (a ferroptosis inducer with a similar hydroxyimino-fluorene core) .

Sulfonamide Derivatives

Key Observations :

- Functional Group Impact : Sulfonamides (e.g., FIN56) exhibit stronger hydrogen-bonding capacity than sulfonate esters, enhancing bioactivity . The target compound’s ester groups may limit membrane permeability compared to sulfonamides.

- Biological Activity: FIN56’s hydroxyimino group is critical for GPX4 inhibition, suggesting the target compound could share similar mechanisms if modified to a sulfonamide .

Hybrid and Modified Derivatives

Key Observations :

- Electronics : FSBM’s benzothiadiazole units improve charge transport in photovoltaics, whereas the target compound’s sulfonate esters may serve as electron-withdrawing groups in similar applications .

- Solubility: The hydroxyimino group in the target compound could enhance solubility relative to purely hydrocarbon fluorenes .

Q & A

Q. What are the key synthetic strategies for preparing bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate?

The synthesis typically involves functionalizing the fluorene core via sulfonation and introducing hydroxyimino and chlorophenyl groups. A methodology analogous to bifunctional ionic liquid (BFIL)-catalyzed condensation reactions (e.g., as used for 9,9-bis(4-hydroxyphenyl)fluorene) can be adapted. BFILs with sulfonic acid (–SO3H) and sulfhydryl (–SH) groups enhance reaction rates and selectivity by enabling acid-thiol synergistic catalysis . Key steps include:

- Sulfonation of fluorene at the 2,7-positions.

- Introduction of hydroxyimino groups via nitrosation or oxime formation.

- Coupling with 2-chlorophenyl substituents using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Q. How is the structural confirmation of this compound achieved?

Structural confirmation relies on X-ray crystallography (using programs like SHELXL for refinement ) combined with spectroscopic methods:

- NMR : H and C NMR identify substituent positions and electronic environments.

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- FT-IR : Detects functional groups (e.g., sulfonate S=O stretching at ~1200 cm, hydroxyimino N–O at ~900 cm).

Example crystallographic data (from analogous complexes ):

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C–N (hydroxyimino) | 1.299 | N–O–H |

| S–O (sulfonate) | 1.452 | O–S–O |

Q. What analytical techniques ensure purity and stability during characterization?

- HPLC/GC-MS : Monitors purity and detects byproducts .

- Elemental analysis : Validates C, H, N, S, and Cl content.

- Thermogravimetric analysis (TGA) : Assesses thermal stability of sulfonate groups.

- UV-Vis spectroscopy : Tracks degradation under light or humidity.

Advanced Research Questions

Q. How does the hydroxyimino group influence coordination chemistry in metal complexes?

The hydroxyimino (–NOH) group acts as a bidentate ligand, coordinating metals via the N and O atoms. In barium complexes, coordination bonds (Ba–N: 3.036 Å, Ba–O: 2.871 Å) stabilize structures through chelation, with intramolecular hydrogen bonds adjusting tautomerism . For bis(2-chlorophenyl) derivatives:

- The electron-withdrawing Cl groups enhance ligand rigidity, favoring planar coordination geometries.

- Sulfonate groups may participate in secondary interactions (e.g., hydrogen bonding with lattice water).

Q. What challenges arise in crystallizing sulfonated fluorene derivatives, and how are they addressed?

Challenges :

- Solubility : Sulfonate groups increase polarity, complicating crystallization in organic solvents.

- Hydration : Hygroscopic sulfonates trap water, causing disordered lattices. Solutions :

- Use mixed solvents (e.g., DMF/water) for slow evaporation.

- Employ SHELXD for phase problem resolution in hydrated crystals .

- Add counterions (e.g., Na) to reduce electrostatic repulsion.

Q. How can computational modeling predict reactivity or pharmacological interactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, the LUMO of the hydroxyimino group may indicate redox activity.

- Molecular docking : Screens binding affinities with biological targets (e.g., enzymes in DrugBank entry DB07034 ).

- Molecular Dynamics (MD) : Simulates solvation effects of sulfonate groups in aqueous media.

Example DFT results (hypothetical):

| Parameter | Value |

|---|---|

| HOMO (eV) | -5.2 |

| LUMO (eV) | -1.8 |

| Bandgap | 3.4 |

Methodological Recommendations

- For synthetic optimization : Screen BFIL catalysts with varying –SO3H/–SH ratios to balance acidity and nucleophilicity .

- For crystallography : Use SHELXL’s TWIN/BASF commands to refine twinned data common in sulfonated compounds .

- For coordination studies : Employ EPR spectroscopy to detect radical intermediates in redox-active complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.